molecular formula C17H21N7O2S B6426599 N-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}quinoline-8-sulfonamide CAS No. 2034271-99-1

N-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}quinoline-8-sulfonamide

Cat. No.: B6426599
CAS No.: 2034271-99-1
M. Wt: 387.5 g/mol
InChI Key: LSKICSCDIYTMMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}quinoline-8-sulfonamide is a heterocyclic compound featuring a 1,3,5-triazine core substituted with dimethylamino groups at positions 4 and 4. A methylene bridge links the triazine ring to a quinoline-8-sulfonamide moiety. Structural analogs of this compound are explored in pharmaceuticals, agrochemicals, and materials science due to the versatility of the triazine scaffold .

Properties

IUPAC Name

N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]quinoline-8-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N7O2S/c1-23(2)16-20-14(21-17(22-16)24(3)4)11-19-27(25,26)13-9-5-7-12-8-6-10-18-15(12)13/h5-10,19H,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSKICSCDIYTMMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)CNS(=O)(=O)C2=CC=CC3=C2N=CC=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}quinoline-8-sulfonamide typically involves multiple steps, starting with the preparation of the quinoline-8-sulfonamide core. This can be achieved through sulfonation of quinoline followed by amination. The triazine ring is then introduced via a nucleophilic substitution reaction, where 4,6-bis(dimethylamino)-1,3,5-triazine is reacted with the quinoline-8-sulfonamide under controlled conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}quinoline-8-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, potentially leading to the formation of amine derivatives.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while substitution reactions can produce a variety of triazine-substituted quinoline sulfonamides.

Scientific Research Applications

N-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}quinoline-8-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it a candidate for drug development and biochemical studies.

    Industry: It can be used in the development of new materials with specific properties, such as catalysts or polymers.

Mechanism of Action

The mechanism of action of N-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}quinoline-8-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The quinoline ring can intercalate with DNA, while the sulfonamide group can form hydrogen bonds with amino acid residues in proteins. The triazine ring can participate in various interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

N-{[4-({[4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]amino}methyl)cyclohexyl]methyl}-8-quinolinesulfonamide

  • Key Differences: Replaces dimethylamino groups with ethylamino substituents and introduces a cyclohexylmethyl bridge.
  • Impact: Molecular Weight: Increases to 676.3161 g/mol (vs. ~590–600 g/mol for the target compound) due to ethylamino and cyclohexyl groups . Solubility: Ethylamino groups may enhance lipophilicity compared to dimethylamino, reducing aqueous solubility. Biological Activity: Cyclohexyl groups could alter steric interactions in binding pockets, affecting efficacy in enzyme inhibition.

N-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]hydroxylamine

  • Key Differences: Trichloromethyl (electron-withdrawing) groups replace dimethylamino (electron-donating) groups.
  • Impact: Reactivity: Trichloromethyl groups increase electrophilicity, making the compound more reactive in nucleophilic substitution reactions.

Functional Group Modifications in Sulfonamide Derivatives

Methyl 3-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)-2-thiophenecarboxylate

  • Key Differences : Incorporates a thiophene-carboxylate ester and methoxy/methyl groups on the triazine ring.
  • Impact: Bioactivity: The thiophene moiety may enhance UV absorption, useful in photodegradable agrochemicals (e.g., thifensulfuron-methyl). Stability: Methoxy groups reduce electron density on the triazine ring compared to dimethylamino, altering degradation pathways .

Data Table: Structural and Functional Comparison

Compound Name Triazine Substituents Molecular Weight (g/mol) Key Functional Groups Potential Applications
N-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}quinoline-8-sulfonamide 4,6-bis(dimethylamino) ~590–600 (estimated) Quinoline-sulfonamide Pharmaceuticals, Enzymology
N-{[4-({[4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]amino}methyl)cyclohexyl]methyl}-8-quinolinesulfonamide 4,6-bis(ethylamino) 676.3161 Cyclohexylmethyl, ethylamino Drug development
N-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]hydroxylamine 4,6-bis(trichloromethyl) ~350–400 (estimated) Trichloromethyl Pesticides, Reactive intermediates
Methyl 3-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)-2-thiophenecarboxylate 4-methoxy, 6-methyl ~400–450 (estimated) Thiophene-carboxylate Agrochemicals

Research Findings and Implications

  • Steric Considerations: The cyclohexylmethyl bridge in the ethylamino analog may reduce binding affinity to compact enzyme active sites but improve selectivity for larger targets.
  • Agrochemical vs. Pharmaceutical Utility: Sulfonamide-triazine hybrids with electron-withdrawing groups (e.g., trichloromethyl) are prioritized for pesticidal activity, whereas electron-donating groups (e.g., dimethylamino) align with drug design for solubility and target engagement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.